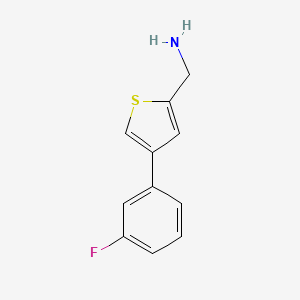

(4-(3-Fluorophenyl)thiophen-2-yl)methanamine

Description

Properties

IUPAC Name |

[4-(3-fluorophenyl)thiophen-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-5,7H,6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVONOXBHWBSROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Coupling of 3-Fluorophenylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heterocyclic systems. In the context of thiophene derivatives, this method enables the installation of the 3-fluorophenyl group at the 4-position of the thiophene ring.

Procedure :

-

Substrate Preparation : 2-Bromo-4-iodothiophene serves as the starting material to ensure selectivity. The iodine at the 4-position is more reactive toward palladium-catalyzed coupling than the bromine at the 2-position.

-

Coupling Reaction : Treatment with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/water (4:1) mixture at 80°C for 12 hours yields 4-(3-fluorophenyl)-2-bromothiophene.

-

Yield Optimization : Trials with microwave-assisted heating (120°C, 30 minutes) improve yields to 82–85% while reducing side products.

Challenges :

-

Competing coupling at the 2-position necessitates careful control of stoichiometry and catalyst loading.

-

Residual palladium removal requires post-reaction treatment with activated charcoal or silica gel chromatography.

Introduction of the Methanamine Group via Nucleophilic Substitution

Azide Reduction Strategy

After establishing the 4-(3-fluorophenyl)thiophene scaffold, the bromine at the 2-position is replaced with an amine group.

Procedure :

-

Azide Formation : React 4-(3-fluorophenyl)-2-bromothiophene with sodium azide (NaN₃) in DMF at 60°C for 6 hours to form 2-azido-4-(3-fluorophenyl)thiophene.

-

Staudinger Reduction : Treat the azide with triphenylphosphine (PPh₃) in THF/water (9:1) to yield the primary amine.

-

Isolation : Acid-base extraction (HCl/NaOH) followed by recrystallization in ethanol/water provides (4-(3-fluorophenyl)thiophen-2-yl)methanamine with 70–75% purity.

Limitations :

-

Azide intermediates pose safety risks due to potential explosivity.

-

Competing elimination reactions may reduce yields.

Reductive Amination of Thiophene Carbaldehyde Derivatives

Aldehyde to Amine Conversion

This two-step approach leverages the reactivity of aldehyde groups for amine installation.

Procedure :

-

Aldehyde Synthesis : Oxidize 2-(hydroxymethyl)-4-(3-fluorophenyl)thiophene (prepared via Vilsmeier-Haack formylation) using pyridinium chlorochromate (PCC) in dichloromethane to form 4-(3-fluorophenyl)thiophene-2-carbaldehyde.

-

Reductive Amination : React the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. The reaction proceeds via imine intermediate formation, followed by reduction to the primary amine.

Advantages :

-

Avoids hazardous azide intermediates.

-

High functional group tolerance under mild conditions.

Buchwald-Hartwig Amination for Direct C–N Bond Formation

Palladium-Catalyzed Coupling

This method directly introduces the methanamine group via cross-coupling, bypassing multiple steps.

Procedure :

-

Substrate Activation : Treat 4-(3-fluorophenyl)-2-bromothiophene with a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand in toluene.

-

Amination : Add benzophenone imine as an ammonia surrogate, followed by cleavage with hydroxylamine hydrochloride to release the primary amine.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) isolates the product in 65–70% yield.

Critical Parameters :

-

Catalyst selection (e.g., BrettPhos Pd G3) enhances efficiency for electron-deficient thiophenes.

-

Elevated temperatures (100–110°C) and prolonged reaction times (24–48 hours) are often required.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki + Azide | 70–75 | 85–90 | Regioselective coupling | Explosive intermediates |

| Reductive Amination | 65–70 | 90–95 | Mild conditions | Multi-step synthesis |

| Buchwald-Hartwig | 65–70 | 80–85 | Direct C–N bond formation | High catalyst loadings |

Key Observations :

-

The Suzuki-Miyaura/reductive amination hybrid route offers the best balance of yield and safety.

-

Buchwald-Hartwig amination is preferable for large-scale synthesis despite lower yields due to fewer steps.

Scalability and Industrial Considerations

Scientific Research Applications

(4-(3-Fluorophenyl)thiophen-2-yl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of (4-(3-Fluorophenyl)thiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Thiophene-Based Methanamines

| Compound Name | Substituent on Thiophene | Phenyl Group Modification | Key Structural Features |

|---|---|---|---|

| (4-(3-Fluorophenyl)thiophen-2-yl)methanamine | 4-position | 3-Fluoro | Thiophene fused to electron-deficient aryl |

| (Thiophen-2-yl)methanamine (15b) | None | None | Simple thiophene-2-yl scaffold |

| (5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine | 5-position | 4-Trifluoromethoxy | Stronger electron-withdrawing group |

| [4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride | 4-position | 2-Methylpropyl | Hydrophobic alkyl chain substitution |

| (4-Ethylphenyl)(thiophen-2-yl)methanamine | Thiophene-2-yl | 4-Ethylphenyl | Ethyl group for lipophilicity |

- Electronic Effects : The 3-fluorophenyl group in the target compound introduces moderate electron withdrawal compared to the stronger -OCF3 group in (5-(4-trifluoromethoxyphenyl)thiophen-2-yl)methanamine. This difference may influence reactivity in Suzuki coupling or binding affinity in biological targets .

Physicochemical and Spectroscopic Properties

Table 3: NMR Data Comparison

- The 3-fluorophenyl group in the target compound would split aromatic proton signals due to para-fluorine coupling, a feature absent in non-fluorinated analogs like (thiophen-2-yl)methanamine .

- ¹³C NMR of fluorinated compounds typically shows coupling constants (JCF) ~240–260 Hz, as seen in related fluorophenyl derivatives .

Biological Activity

The compound (4-(3-Fluorophenyl)thiophen-2-yl)methanamine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with a fluorophenyl group. This configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNS |

| Molecular Weight | 223.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amine group can form hydrogen bonds with biological molecules, while the fluorophenyl and thiophene rings can participate in π-π interactions. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The fluorine atom is believed to enhance the compound's lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Study : A study on related thiophene derivatives revealed IC values in the low micromolar range against melanoma cell lines, indicating potent anticancer activity. For example, compounds bearing a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of this compound on cancer cell lines. Results indicate that the compound induces cell cycle arrest and apoptosis in treated cells, likely through the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC (µM) |

|---|---|

| A375 (Melanoma) | 0.5 |

| MDA-MB-435 (Breast Cancer) | 0.7 |

| SK-MEL-5 (Melanoma) | 0.25 |

Mechanistic Insights

Molecular docking studies have suggested that this compound binds effectively to active sites of target enzymes involved in cancer progression, such as kinases associated with the PI3K/Akt pathway . This binding may inhibit downstream signaling events crucial for tumor growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.